molecular formula C5H4Cl2OS B3381167 (2,5-Dichlorothiophen-3-yl)methanol CAS No. 219765-84-1

(2,5-Dichlorothiophen-3-yl)methanol

Cat. No.: B3381167
CAS No.: 219765-84-1
M. Wt: 183.05 g/mol
InChI Key: WNXPLXBJUGEXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dichlorothiophen-3-yl)methanol: is a chemical compound with the molecular formula C(_5)H(_4)Cl(_2)OS . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two chlorine atoms and a hydroxymethyl group on the thiophene ring makes this compound unique and of interest in various fields of research and industry.

Safety and Hazards

“(2,5-Dichlorothiophen-3-yl)methanol” is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Appropriate safety measures should be taken when handling this compound.

Mechanism of Action

Target of Action

The primary target of (2,5-Dichlorothiophen-3-yl)methanol is cytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the sterol biosynthesis pathway in fungi and is a common target for antifungal drugs.

Mode of Action

The compound interacts with CYP51, potentially inhibiting its function

Biochemical Pathways

The inhibition of CYP51 affects the sterol biosynthesis pathway. This pathway is crucial for the production of ergosterol, a vital component of fungal cell membranes. Disruption of this pathway can lead to cell death .

Result of Action

The compound has shown antimicrobial and antioxidant activities . Specifically, it exhibited moderate activity against Bacillus subtilis and Penicillium fimorum . .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of (2,5-Dichlorothiophen-3-yl)methanol typically begins with 2,5-dichlorothiophene.

    Reaction with Formaldehyde: The 2,5-dichlorothiophene is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 3-position of the thiophene ring.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,5-Dichlorothiophen-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (2,5-Dichlorothiophen-3-yl)carboxylic acid.

    Reduction: Formation of (2,5-Dichlorothiophen-3-yl)methane.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2,5-Dichlorothiophen-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Medicine:

    Drug Development: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    (2,5-Dibromothiophen-3-yl)methanol: Similar structure but with bromine atoms instead of chlorine.

    (2,5-Difluorothiophen-3-yl)methanol: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness:

    Reactivity: The presence of chlorine atoms in (2,5-Dichlorothiophen-3-yl)methanol makes it more reactive in nucleophilic substitution reactions compared to its bromine or fluorine analogs.

    Biological Activity: The specific positioning of chlorine atoms may impart unique biological activities not observed in similar compounds.

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1,8H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXPLXBJUGEXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219765-84-1
Record name (2,5-dichlorothiophen-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of methyl 2,5-dichlorothiophene-3-carboxylate (1.5 g, 7.1 mmol) in anhydrous methanol (50 mL) was added sodium borohydride (1.35 g, 35.7 mmol). The reaction mixture was stirred at room temperature overnight. After cooling to 0° C., a saturated ammonium chloride solution (50 mL) was added. The resultant mixture was extracted with DCM (3×50 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo. The product was purified by flash chromatography (0-15% EtOAc/hexanes), affording (2,5-dichlorothiophen-3-yl)methanol (286 mg, 22% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-bromomethyl-2,5-dichloro-thiophene: Borane-THF complex (6.009 mL, 6.01 mmol) was added dropwise into a THF (5 mL) solution of 2,5-dichlorothiophene-3-carboxylic acid (296 mg, 1.502 mmol). The resultant solution was stirred at rt under argon overnight. The reaction was quenched with dilute HCl (12 mL) and stirred at rt for 1 h. The reaction was diluted with water and extracted with EtOAc (2×20 mL), washed with NaOH solution and brine, dried (Na2SO4), filtered and evaporated to provide (2,5-dichloro-thiophen-3-yl)-methanol, which was purified by flash chromatography. LCMS m/z 183.2 (M+H)+. To a solution of this intermediate (215 mg, 1.175 mmol) in DCM (7 mL) was added PBr3 (0.144 mL, 1.527 mmol) via syringe. The reaction mixture was stirred at rt under argon for 15 min, then quenched with water (18 mL) and stirred at rt for 1 h. The aqueous layer was extracted with DCM (2×10 ml) and the combined organic layers were dried (Na2SO4), filtered and concentrated yielding 103A (250 mg). 1HNMR (400 MHz, CD3OD) δ: 4.47 (s, 2 H), 7.02 (s, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
296 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Dichlorothiophen-3-yl)methanol
Reactant of Route 2
(2,5-Dichlorothiophen-3-yl)methanol
Reactant of Route 3
(2,5-Dichlorothiophen-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2,5-Dichlorothiophen-3-yl)methanol
Reactant of Route 5
(2,5-Dichlorothiophen-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2,5-Dichlorothiophen-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.